3-bromo-N,N-dimethyladamantane-1-carboxamide
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Overview
Description
3-bromo-N,N-dimethyladamantane-1-carboxamide: is a chemical compound with the molecular formula C13H20BrNO. It is a derivative of adamantane, a highly stable hydrocarbon with a unique cage-like structure. The presence of a bromine atom and a carboxamide group in its structure makes it an interesting compound for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N,N-dimethyladamantane-1-carboxamide typically involves the bromination of N,N-dimethyladamantane-1-carboxamide. One common method includes the use of bromine and anhydrous aluminum trichloride in a solvent such as 1,2-dichloroethane. The reaction is carried out at a controlled temperature to ensure the selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The final product is typically purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 3-bromo-N,N-dimethyladamantane-1-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carboxamide group can lead to the formation of amines or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Formation of substituted adamantane derivatives.
Oxidation Reactions: Formation of carboxylic acids or ketones.
Reduction Reactions: Formation of amines or alcohols.
Scientific Research Applications
Chemistry: 3-bromo-N,N-dimethyladamantane-1-carboxamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its derivatives have shown promise in the development of antiviral and anticancer drugs.
Medicine: The compound and its derivatives are investigated for their therapeutic potential. Research is ongoing to explore their efficacy in treating various diseases, including viral infections and cancer.
Industry: In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3-bromo-N,N-dimethyladamantane-1-carboxamide involves its interaction with specific molecular targets. The bromine atom and carboxamide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes and signaling pathways.
Comparison with Similar Compounds
1-bromo-3,5-dimethyladamantane: Similar structure but lacks the carboxamide group, making it less versatile in certain applications.
N,N-dimethyladamantane-1-carboxamide: Lacks the bromine atom, resulting in different reactivity and applications.
Uniqueness: 3-bromo-N,N-dimethyladamantane-1-carboxamide stands out due to the presence of both the bromine atom and the carboxamide group. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-bromo-N,N-dimethyladamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO/c1-15(2)11(16)12-4-9-3-10(5-12)7-13(14,6-9)8-12/h9-10H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZOZQYKVBDMDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C12CC3CC(C1)CC(C3)(C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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